6-Benzyl-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-methylnicotinonitrile is a chemical compound with the molecular formula C14H12N2 It is a derivative of nicotinonitrile, characterized by the presence of a benzyl group at the 6-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-methylnicotinonitrile typically involves the condensation of 2-methyl-6-bromonicotinonitrile with benzylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methyl-6-bromonicotinonitrile+benzylamine→this compound+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl nicotinate, while reduction can produce 6-benzyl-2-methylpyridine.
Scientific Research Applications
6-Benzyl-2-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Benzyl-2-methylpyridine: Similar structure but lacks the nitrile group.
2-Methyl-6-phenylpyridine: Similar structure with a phenyl group instead of a benzyl group.
6-Benzyl-2-methylnicotinic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 6-Benzyl-2-methylnicotinonitrile is unique due to the presence of both benzyl and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-benzyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-13(10-15)7-8-14(16-11)9-12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI Key |
AVJXPTUIMVMOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.